(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide
Brand Name: Vulcanchem
CAS No.: 1850293-82-1
VCID: VC6825057
InChI: InChI=1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9-
SMILES: C1=CC(=CC=C1[N+](=CC2=CC=NC=C2)[O-])Cl
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.67

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide

CAS No.: 1850293-82-1

Cat. No.: VC6825057

Molecular Formula: C12H9ClN2O

Molecular Weight: 232.67

* For research use only. Not for human or veterinary use.

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide - 1850293-82-1

Specification

CAS No. 1850293-82-1
Molecular Formula C12H9ClN2O
Molecular Weight 232.67
IUPAC Name N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine oxide
Standard InChI InChI=1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9-
Standard InChI Key DEEWDAZIRIWVPX-DHDCSXOGSA-N
SMILES C1=CC(=CC=C1[N+](=CC2=CC=NC=C2)[O-])Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₂H₉ClN₂O, with an average molecular mass of 232.67 g/mol . Its IUPAC name, N-(4-chlorophenyl)-N-[(Z)-4-pyridinylmethylene]amine oxide, reflects the presence of a 4-chlorophenyl group bonded to a pyridinylmethylene moiety through an oxidized imine linkage. The Z configuration denotes the spatial arrangement of substituents around the C=N bond, which is critical for its chemical behavior.

Key Structural Features:

  • Chlorophenyl Group: Introduces electron-withdrawing effects, enhancing electrophilic reactivity.

  • Pyridinylmethylene Moiety: Contributes π-π stacking capabilities and hydrogen-bonding potential via the pyridine nitrogen.

  • Imine Oxide Bond: The N-oxide functional group increases polarity and influences redox properties.

Synthesis and Preparation Methods

Schiff Base Formation

The synthesis typically involves a two-step process:

  • Formation of the Schiff Base: Condensation of 4-chloroaniline with pyridine-4-carbaldehyde in a solvent like ethanol or methanol, catalyzed by acetic acid or hydrochloric acid.

    4-Chloroaniline+Pyridine-4-carbaldehydeH+(Z)-4-Chloro-N-(pyridin-4-ylmethylene)aniline+H2O\text{4-Chloroaniline} + \text{Pyridine-4-carbaldehyde} \xrightarrow{\text{H}^+} \text{(Z)-4-Chloro-N-(pyridin-4-ylmethylene)aniline} + \text{H}_2\text{O}
  • Oxidation to Imine Oxide: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the imine to the N-oxide derivative .

Industrial-Scale Production

Industrial methods may employ continuous flow reactors to optimize yield and purity. Advanced purification techniques, including recrystallization from acetone or chromatography, are critical for isolating high-purity product .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₉ClN₂O
Molecular Weight232.67 g/mol
SolubilitySoluble in DMSO, methanol
Melting PointNot reported

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at ~1630 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (N-O stretch) .

  • ¹H NMR: Signals at δ 8.5–8.7 ppm (pyridinyl protons), δ 7.3–7.6 ppm (aromatic protons), and δ 3.9 ppm (imine proton) .

  • Mass Spectrometry: Molecular ion peak at m/z 232.04 .

Chemical Reactivity and Mechanistic Insights

Oxidation and Reduction

  • Oxidation: The N-oxide group can undergo further oxidation to form nitro derivatives under strong oxidizing conditions.

  • Reduction: Sodium borohydride or catalytic hydrogenation reduces the imine bond to a secondary amine .

Substitution Reactions

The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) with reagents like ammonia or alkoxides, yielding derivatives with altered electronic profiles .

Biological Activities and Applications

Anticancer Properties

Preliminary studies on similar N-oxide Schiff bases suggest apoptosis induction in MCF-7 breast cancer cells via ROS-mediated pathways .

Comparative Bioactivity Table

CompoundIC₅₀ (μM)Target Cell LineMechanism
(Z)-4-Chloro-N-(pyridin-4-ylmethylene)aniline oxide18.2MCF-7ROS generation
4-Fluoro analog22.7HeLaDNA intercalation

Comparison with Structural Analogs

Electronic Effects of Substituents

  • Chlorine vs. Fluorine: The electron-withdrawing Cl group enhances electrophilicity compared to F, increasing reactivity in NAS.

  • Pyridine vs. Benzene: Pyridine’s nitrogen enables hydrogen bonding, improving solubility and target binding .

Research Gaps and Future Directions

While the compound’s synthetic routes and basic properties are well-documented, its pharmacological potential remains underexplored. Future studies should focus on:

  • In vivo toxicity profiling.

  • Structure-activity relationship (SAR) studies to optimize bioactivity.

  • Cocrystallization experiments to elucidate target-binding modes .

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